molecular formula C19H21F6N4O7P B1502860 Retagliptin Phosphate CAS No. 1256756-88-3

Retagliptin Phosphate

Cat. No. B1502860
CAS RN: 1256756-88-3
M. Wt: 562.4 g/mol
InChI Key: SFNHOWDAQMIJPX-HNCPQSOCSA-N
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Description

Retagliptin Phosphate is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has been developed for the treatment of type 2 diabetes mellitus (T2DM). It is a potent and selective inhibitor of DPP-4, which plays a crucial role in the regulation of glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Retagliptin Phosphate has been shown to improve glycemic control in patients with T2DM by increasing insulin secretion and reducing glucagon secretion.

Scientific Research Applications

Pharmacokinetic Analysis

Meng et al. (2018) developed methods for analyzing retagliptin and its active metabolite in human plasma, urine, and feces using liquid chromatography tandem mass spectrometry (LC-MS/MS). This study is crucial for understanding retagliptin's pharmacokinetics and its metabolites in different human biological matrices (Meng et al., 2018).

Pharmacokinetics in Renal Dysfunction

Research by Hu et al. (2018) explored the pharmacokinetics of retagliptin in patients with varying degrees of renal dysfunction. This study highlights how retagliptin's pharmacokinetic parameters change in the context of renal impairment, providing insights into its application in patients with kidney issues (Hu et al., 2018).

Clinical Trials and Combination Therapy

Yong et al. (2015) investigated the safety and potential pharmacokinetic interaction between retagliptin and metformin. This study offers valuable information on the combined use of retagliptin with other antidiabetic drugs, particularly metformin, and its implications for T2DM treatment (Yong et al., 2015).

Comparative Bioanalysis with Sitagliptin

Liu et al. (2021) developed a quantitative method for analyzing sitagliptin in rat plasma, using retagliptin as an internal standard. This comparative study enhances our understanding of the pharmacokinetic properties of both drugs, broadening the scope of research in DPP-4 inhibitors (Liu et al., 2021).

Development and Clinical Trials in the U.S.

Tremblay (2009) discussed the entry of retagliptin into U.S. clinical trials, marking it as the first small-molecule drug discovered in China to undergo such testing. This highlights the drug's international development trajectory and its significance in global diabetes treatment research (Tremblay, 2009).

properties

IUPAC Name

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N4O3.H3O4P/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;1-5(2,3)4/h5,7,10H,2-4,6,8,26H2,1H3;(H3,1,2,3,4)/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNHOWDAQMIJPX-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F6N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retagliptin Phosphate

CAS RN

1256756-88-3
Record name Retagliptin phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256756883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RETAGLIPTIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24NZ3UE3DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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